N-2-Benzothiazolyl-2-Fluoro-Acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-Benzothiazolyl-2-Fluoro-Acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a fluorine atom and an acetamide group attached to the benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Benzothiazolyl-2-Fluoro-Acetamide typically involves the reaction of 2-aminobenzothiazole with fluoroacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and minimizing waste, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-2-Benzothiazolyl-2-Fluoro-Acetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually performed in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. .
Major Products Formed
Substitution Reactions: Substituted benzothiazole derivatives.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Amines or other reduced derivatives
Scientific Research Applications
N-2-Benzothiazolyl-2-Fluoro-Acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of N-2-Benzothiazolyl-2-Fluoro-Acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-2-Benzothiazolyl-2-Fluoro-Acetamide, known for its biological activities.
2-Mercaptobenzothiazole: Another benzothiazole derivative with applications in rubber vulcanization and as a corrosion inhibitor.
2-Substituted Benzothiazoles: A broad class of compounds with diverse biological and industrial applications
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s lipophilicity and ability to interact with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7FN2OS |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-fluoroacetamide |
InChI |
InChI=1S/C9H7FN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) |
InChI Key |
OGYFPBSIZNPWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.